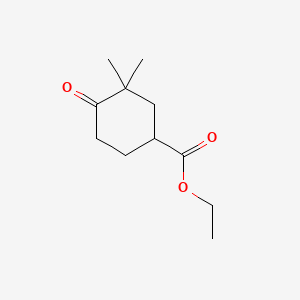

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

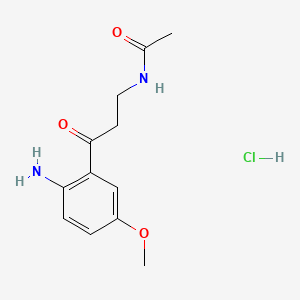

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3 . It is also known by other names such as 3,3-Diméthyl-4-oxocyclohexanecarboxylate d’éthyle (French), Cyclohexanecarboxylic acid, 3,3-dimethyl-4-oxo-, ethyl ester, and Ethyl-3,3-dimethyl-4-oxocyclohexancarboxylat (German) .

Molecular Structure Analysis

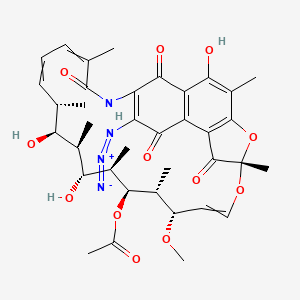

The molecular structure of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate consists of a cyclohexane ring with two methyl groups (CH3) attached to one carbon atom, an ethyl ester group (COOC2H5) attached to another carbon atom, and a carbonyl group (C=O) attached to a third carbon atom .Physical And Chemical Properties Analysis

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has a molecular weight of 198.26 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 198.125594432 g/mol . It has a topological polar surface area of 43.4 Ų . It has 14 heavy atoms . Its complexity, as computed by PubChem, is 243 .Scientific Research Applications

Oxidation and Reduction Processes

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has been a subject of study in oxidation and reduction processes. Sato, Inoue, Hirayama, and Ohashi (1977) explored its oxidation by dimethyl sulphoxide, resulting in the formation of 2,3-dione derivatives. Similarly, Mubarak, Barker, and Peters (2007) studied its reduction by nickel(I) salen electrogenerated at carbon cathodes in dimethylformamide, leading to ring-expanded products and dehalogenated species (Sato, Inoue, Hirayama, & Ohashi, 1977) (Mubarak, Barker, & Peters, 2007).

Catalysis in Organic Synthesis

Lv and Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides under mild conditions, leading to a range of synthesized products (Lv & Bao, 2007).

Synthetic Applications in Organic Chemistry

The compound has been utilized in various synthetic applications. Bilyard and Garratt (1981) used it in the preparation of bicyclo(4.4.0)decan-2-one derivatives, valuable in sesquiterpene synthesis. Grison, Batt-Coutrot, Malinge, Saudemont, and Coutrot (2001) synthesized 1,3-diethyl-2,2-dimethoxymethylcyclohexane from methyl 6-ethyl-2-oxocyclohexanecarboxylate for use in Ziegler–Natta catalysis (Bilyard & Garratt, 1981) (Grison, Batt-Coutrot, Malinge, Saudemont, & Coutrot, 2001).

Flavor and Fragrance Chemistry

Sato, Inoue, and Ohashi (1974) described a new synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one, a coffee aroma component, by oxidizing ethyl 1-methyl-2-oxocyclohexanecarboxylate (Sato, Inoue, & Ohashi, 1974).

Molecular Structure and Spectroscopic Properties

Singh, Kumar, Tiwari, Rawat, and others (2013) conducted a combined experimental and theoretical study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its molecular structure, spectroscopic properties, and multiple interactions (Singh, Kumar, Tiwari, & Rawat, 2013).

Chiral Molecules and Bridged Ring Systems

Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, contributing to the study of chiral molecules. Brown, Buchanan, and O'Donnell (1979) synthesized diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from ethyl 3-methyl-2-oxocyclopentane-1-carboxylate, demonstrating a novel approach to bridged ring systems (Skowronek & Lightner, 2003) (Brown, Buchanan, & O'Donnell, 1979).

properties

IUPAC Name |

ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-9(12)11(2,3)7-8/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVVHZXUGJKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)